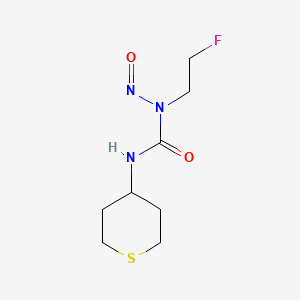
(213C)butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(213C)butanal, also known as butyraldehyde, is an organic compound with the formula CH₃(CH₂)₂CHO. It is a colorless, flammable liquid with a pungent odor. This compound is an aldehyde derivative of butane and is miscible with most organic solvents .
准备方法
Synthetic Routes and Reaction Conditions
The primary method for producing (213C)butanal is through the hydroformylation of propene. This process involves the reaction of propene with carbon monoxide and hydrogen in the presence of a rhodium catalyst. The reaction is typically conducted at high pressures (20-45 MPa) and temperatures (140-180°C) .
Industrial Production Methods
Industrial production of this compound predominantly uses the hydroformylation process. This method was first identified in 1938 and has since evolved to use rhodium catalysts for improved efficiency. The process involves converting propene to butanal using a homogeneous catalyst system, often with triphenylphosphine as a ligand .
化学反应分析
Types of Reactions
(213C)butanal undergoes several types of chemical reactions, including:
Oxidation: Converts this compound to butanoic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduces this compound to butanol using hydrogenation.
Addition and Condensation Reactions: Participates in aldol condensations and Tishchenko reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium).
Condensation: Base catalysts (e.g., sodium hydroxide).
Major Products
Oxidation: Butanoic acid.
Reduction: Butanol.
Condensation: β-hydroxybutanal (from aldol condensation).
科学研究应用
(213C)butanal has diverse applications in scientific research:
作用机制
The mechanism of action of (213C)butanal involves its reactivity as an aldehyde. The carbonyl group in this compound is highly reactive, making it susceptible to nucleophilic attacks. This reactivity allows it to participate in various chemical reactions, including oxidation and reduction .
相似化合物的比较
Similar Compounds
Butanone (Methyl Ethyl Ketone): Similar molecular formula (C₄H₈O) but differs in structure as a ketone.
Propionaldehyde: Another aldehyde with a shorter carbon chain.
Pentanal: An aldehyde with a longer carbon chain.
Uniqueness
(213C)butanal is unique due to its specific reactivity and applications. Unlike butanone, which cannot be easily oxidized, this compound can be readily converted to butanoic acid. Its role as an intermediate in various chemical syntheses also sets it apart from other aldehydes .
属性
分子式 |
C4H8O |
|---|---|
分子量 |
73.10 g/mol |
IUPAC 名称 |
(213C)butanal |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i3+1 |
InChI 键 |
ZTQSAGDEMFDKMZ-LBPDFUHNSA-N |
手性 SMILES |
CC[13CH2]C=O |
规范 SMILES |
CCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide](/img/structure/B13419326.png)




![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)


![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)
![[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13419402.png)

![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt](/img/structure/B13419421.png)


